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Compound of Interest

Compound Name: Egfr-IN-23

Cat. No.: B12413281 Get Quote

An objective comparison between Egfr-IN-23 and osimertinib could not be performed as no

public data or scientific literature could be identified for a compound named "Egfr-IN-23".

Therefore, this guide provides a comprehensive overview of the well-established third-

generation EGFR inhibitor, osimertinib, to serve as a valuable resource for researchers,

scientists, and drug development professionals.

Osimertinib (marketed as Tagrisso®) is a potent, irreversible, third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care in the

treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.

Mechanism of Action
Osimertinib selectively targets both the sensitizing EGFR mutations (such as exon 19 deletions

and L858R) and the T790M resistance mutation, which is a common mechanism of acquired

resistance to first- and second-generation EGFR TKIs.[1][2] It covalently binds to the cysteine-

797 residue in the ATP-binding site of the EGFR kinase domain, thereby irreversibly inhibiting

its activity.[1][2] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type

EGFR, which translates to a more favorable safety profile with fewer off-target side effects.[1]

[2]
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Caption: EGFR signaling pathway and the inhibitory action of osimertinib.
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Efficacy Data from Clinical Trials
The efficacy of osimertinib has been demonstrated in several key clinical trials, most notably

the FLAURA and AURA series of studies.

The FLAURA trial was a Phase III study that compared osimertinib with first-generation EGFR-

TKIs (gefitinib or erlotinib) as a first-line treatment for patients with locally advanced or

metastatic NSCLC with EGFR mutations (exon 19 deletion or L858R).

Endpoint Osimertinib
Comparator
(Gefitinib or
Erlotinib)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

18.9 months 10.2 months 0.46 (0.37-0.57) <0.001

Median Overall

Survival (OS)
38.6 months 31.8 months 0.80 (0.64-1.00) 0.046

Objective

Response Rate

(ORR)

80% 76% - 0.24

Median Duration

of Response
17.2 months 8.5 months - -

Data from the FLAURA trial.[3][4]

The AURA3 trial was a Phase III study that evaluated the efficacy of osimertinib in patients with

EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.
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Endpoint Osimertinib
Platinum-
Pemetrexed
Chemotherapy

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

10.1 months 4.4 months 0.30 (0.23-0.41) <0.001

Objective

Response Rate

(ORR)

71% 31% - <0.001

Data from the AURA3 trial.[5]

Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the scientific community.

Below is a summary of the protocol for a typical clinical trial evaluating an EGFR-TKI like

osimertinib.

Patient Screening
Randomization

Treatment Arms

Assessment

Patient with Advanced NSCLC EGFR Mutation Testing
(Ex19del or L858R) Informed Consent Randomization

(1:1)
Osimertinib

(80 mg once daily)

Comparator EGFR-TKI
(e.g., Gefitinib 250 mg once daily)

Tumor Assessment
(RECIST 1.1 every 6 weeks)

Follow-up for
Survival

Click to download full resolution via product page

Caption: A simplified workflow for a typical Phase III clinical trial of a first-line EGFR-TKI.

Inclusion Criteria:

Adults (≥18 years) with locally advanced or metastatic NSCLC, not amenable to curative

surgery or radiotherapy.
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Confirmed EGFR mutation (exon 19 deletion or L858R).

No prior systemic anti-cancer therapy for advanced NSCLC.

WHO performance status of 0 or 1.

Exclusion Criteria:

Prior treatment with an EGFR-TKI.

History of interstitial lung disease.

Clinically significant cardiovascular disease.

Osimertinib Arm: Patients received osimertinib 80 mg orally once daily.

Comparator Arm: Patients received either gefitinib 250 mg orally once daily or erlotinib 150

mg orally once daily.

Tumor Response: Assessed by a blinded independent central review (BICR) according to

Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1. Assessments were

performed at baseline, every 6 weeks for the first 48 weeks, and then every 12 weeks.

Progression-Free Survival (PFS): Defined as the time from randomization until objective

disease progression or death from any cause.

Overall Survival (OS): Defined as the time from randomization until death from any cause.

Safety: Monitored through the recording of adverse events, laboratory tests, vital signs, and

electrocardiograms. Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion
Osimertinib has demonstrated superior efficacy and a manageable safety profile compared to

earlier-generation EGFR-TKIs in the treatment of EGFR-mutated NSCLC. Its ability to

effectively target the T790M resistance mutation has addressed a significant unmet need in this

patient population. The robust data from large-scale clinical trials like FLAURA and AURA3
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have solidified its role as a cornerstone of therapy for EGFR-mutated NSCLC. The detailed

experimental protocols from these trials provide a clear framework for the design and execution

of future studies in this field. As research continues, the focus will likely shift towards

understanding and overcoming mechanisms of resistance to osimertinib itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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